Product packaging for 3-(2-Methylpropoxy)benzamide(Cat. No.:CAS No. 909386-35-2)

3-(2-Methylpropoxy)benzamide

Cat. No.: B3166235
CAS No.: 909386-35-2
M. Wt: 193.24 g/mol
InChI Key: GCCBDCMKUSSXGO-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H15NO2, this compound belongs to a class of chemicals known for their diverse biological activities. Benzamide derivatives are extensively investigated as core scaffolds in developing pharmacologically active molecules, including histone deacetylase (HDAC) inhibitors like mocetinostat and entinostat, which have been evaluated in clinical trials for their anticancer properties . This specific derivative, featuring a 2-methylpropoxy substituent, serves as a valuable building block for researchers designing and synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Related benzamide analogs are known to function as antagonists for dopamine D2 receptors or as inhibitors for various enzyme targets, highlighting the versatility of this chemical class in probing biological pathways . The compound is intended for research applications only in laboratory settings. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle all materials in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3166235 3-(2-Methylpropoxy)benzamide CAS No. 909386-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCBDCMKUSSXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-(2-Methylpropoxy)benzamide

Amide Bond Formation Strategies (e.g., condensation, acylation)

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. For the synthesis of this compound from its corresponding carboxylic acid, several reliable methods are available.

One common route is the conversion of the carboxylic acid, 3-(2-Methylpropoxy)benzoic acid , into a more reactive acylating agent, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(2-Methylpropoxy)benzoyl chloride is then treated with ammonia (B1221849) (NH₃) or an ammonia equivalent to form the target amide. This acylation reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. khanacademy.orgyoutube.com

Alternatively, direct condensation methods, often referred to as coupling reactions, can be employed. These methods avoid the isolation of the highly reactive acyl chloride. A carboxylic acid is activated in situ using a coupling agent, which facilitates the nucleophilic attack by an amine. While a wide array of such reagents exists, titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines effectively. nih.gov Another approach involves dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) that promote the removal of water, driving the reaction toward amide formation. youtube.com

Table 1: Comparison of Amide Bond Formation Strategies
StrategyPrecursorKey ReagentsGeneral Conditions
Acylation3-(2-Methylpropoxy)benzoic acid1. SOCl₂ or (COCl)₂ 2. NH₃Two-step process; intermediate acyl chloride is highly reactive.
Direct Condensation3-(2-Methylpropoxy)benzoic acidCoupling agents (e.g., TiCl₄, DCC) and NH₃One-pot reaction; avoids isolation of harsh intermediates. nih.govyoutube.com

Introduction of the 2-Methylpropoxy Group

The 2-methylpropoxy (isobutoxy) group is typically introduced via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide. wikipedia.orgmasterorganicchemistry.com For this specific compound, the synthesis would start from a 3-hydroxyphenyl precursor, such as 3-hydroxybenzamide or an ester like methyl 3-hydroxybenzoate .

The phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). masterorganicchemistry.com The resulting phenoxide then reacts with a 2-methylpropyl halide, typically 1-bromo-2-methylpropane (B43306) (isobutyl bromide), to form the ether linkage. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism. wikipedia.org

This method is highly effective for primary alkyl halides like 1-bromo-2-methylpropane, as they are less prone to undergoing competing elimination reactions. masterorganicchemistry.com

Precursor Synthesis and Optimization

Route A: Etherification followed by Amidation: This route begins with a commercially available 3-hydroxybenzoic acid derivative, such as methyl 3-hydroxybenzoate. The ether is formed first, yielding methyl 3-(2-methylpropoxy)benzoate . This intermediate can then be converted to the final amide. This can be done either by direct aminolysis with ammonia, often requiring heat or pressure, or by first hydrolyzing the ester to 3-(2-Methylpropoxy)benzoic acid and then proceeding with the amide formation strategies described in section 2.1.1.

Route B: Amidation followed by Etherification: In this alternative, 3-hydroxybenzoic acid is first converted to 3-hydroxybenzamide . This is followed by the Williamson ether synthesis, where the phenolic hydroxyl group is alkylated using 1-bromo-2-methylpropane and a base.

The choice between these routes is often guided by the compatibility of functional groups with the reaction conditions of the subsequent step. Optimization involves selecting the appropriate base, solvent, and temperature to maximize yield and minimize side reactions for each transformation.

Table 2: Key Precursors and Their Synthesis
PrecursorStarting MaterialReaction TypeTypical Reagents
3-(2-Methylpropoxy)benzoic acidMethyl 3-hydroxybenzoate1. Williamson Ether Synthesis 2. Ester Hydrolysis1. 1-bromo-2-methylpropane, K₂CO₃ 2. NaOH, H₂O/EtOH
3-Hydroxybenzamide3-Hydroxybenzoic acidAmidation1. SOCl₂ 2. NH₃

Synthesis of Advanced Derivatives Incorporating the this compound Core

The this compound scaffold can serve as a building block for the synthesis of more complex molecules with potential applications in various fields of chemistry. nih.gov The creation of these advanced derivatives involves multi-step reaction sequences and often requires sophisticated control of selectivity.

Multi-Step Synthetic Sequences and Chemical Transformations

Starting from this compound, further functionalization can be achieved through various chemical transformations. utdallas.edu The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The presence of two different substituents on the ring—the activating 2-methylpropoxy group and the deactivating benzamide (B126) group—directs the position of incoming electrophiles, a concept crucial for regioselective synthesis.

Furthermore, the amide nitrogen itself can be a point of modification, although its reactivity is generally low. Multi-step syntheses often involve protecting one functional group while another is being modified to prevent unwanted side reactions. youtube.com For example, complex side chains can be built onto the aromatic ring before the final amide is formed, as seen in the synthesis of various biologically active benzamides. mdpi.com

Regioselective and Stereoselective Synthetic Approaches

Regioselectivity is a critical consideration when synthesizing derivatives of this compound. In electrophilic aromatic substitution, the outcome is governed by the directing effects of the existing substituents. The 2-methylpropoxy group is an ortho, para-director and an activating group due to the electron-donating resonance effect of the ether oxygen. Conversely, the benzamide group is a meta-director and a deactivating group. The combined influence of these two groups will dictate the position of substitution, with the positions ortho and para to the strongly activating alkoxy group being the most favored. youtube.com For instance, nitration would be expected to yield primarily 3-(2-Methylpropoxy)-4-nitrobenzamide and 3-(2-Methylpropoxy)-6-nitrobenzamide. The precise ratio of these products can be influenced by steric hindrance and the specific reaction conditions. vanderbilt.edu Utilizing solid acid catalysts like zeolites has been shown to enhance para-selectivity in some electrophilic aromatic substitution reactions. researchgate.net

Stereoselectivity becomes relevant when derivatives are synthesized that contain chiral centers, either on the 2-methylpropoxy group (if a chiral starting material is used) or on other substituents added to the core structure. While the core of this compound is achiral, subsequent reactions could introduce stereocenters. Achieving stereoselectivity would require the use of chiral reagents, catalysts, or starting materials to control the three-dimensional arrangement of atoms in the final product.

Green Chemistry Principles in Synthesis (e.g., ultrasonic irradiation, solvent-free conditions)

The synthesis of benzamide derivatives, including this compound, is increasingly benefiting from the application of green chemistry principles aimed at reducing environmental impact. Key among these are the use of ultrasonic irradiation and solvent-free reaction conditions, which offer significant advantages over traditional synthetic methods.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. For the preparation of benzamides, ultrasonic irradiation can significantly accelerate the reaction through the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with transient high temperatures and pressures, leading to a dramatic increase in reaction rates.

The advantages of using ultrasonic irradiation in the synthesis of benzamides include:

Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes.

Milder Conditions: Many reactions can be carried out at ambient temperature, reducing energy consumption and preventing the degradation of thermally sensitive molecules.

Increased Yields: The enhanced reactivity often leads to higher product yields and fewer side products.

Energy Efficiency: Ultrasound is a more energy-efficient method for delivering the activation energy required for a reaction compared to conventional thermal heating.

Solvent-Free Conditions: The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions for benzamide synthesis involve the direct mixing and heating of reactants, often in the presence of a solid catalyst. This approach minimizes waste, reduces environmental pollution, and simplifies the purification process as there is no solvent to remove. Combining solvent-free conditions with microwave or ultrasonic irradiation can further enhance reaction efficiency. For instance, the direct condensation of a benzoic acid derivative with an amine can be achieved by grinding the reactants together, sometimes with a catalyst, and then heating them, providing a clean and efficient route to the desired benzamide.

The following table summarizes the benefits of these green chemistry approaches in the context of benzamide synthesis.

Green Chemistry PrincipleKey AdvantagesRelevance to this compound Synthesis
Ultrasonic Irradiation Rapid reaction rates, milder conditions, improved yields, energy efficiency.Allows for a faster and more energy-efficient amidation of a 3-(2-methylpropoxy)benzoic acid derivative.
Solvent-Free Conditions Eliminates solvent waste, reduces pollution, simplifies product isolation, lowers costs.Offers a cleaner synthetic route by avoiding the use of potentially hazardous organic solvents.

Reaction Intermediates and Mechanistic Considerations in Synthesis

A thorough understanding of the reaction mechanism and the intermediates involved is crucial for optimizing the synthesis of this compound. This involves identifying and characterizing key intermediates and analyzing the kinetic and thermodynamic factors that control the reaction pathway.

Characterization of Key Synthetic Intermediates (e.g., 3-cyano-4-(2-methylpropoxy)benzonitrile)

The primary techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the isobutoxy group protons (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons), and distinct chemical shifts for the protons on the benzonitrile (B105546) ring. ¹³C NMR would provide signals for each unique carbon atom, including the two distinct nitrile carbons and the carbons of the aromatic ring and the isobutoxy group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the intermediate, and the fragmentation pattern could provide further structural information.

The table below illustrates the expected spectroscopic data for a hypothetical intermediate like 3-cyano-4-(2-methylpropoxy)benzonitrile, based on known values for similar chemical structures.

Spectroscopic TechniqueExpected Key Signals/Features
¹H NMR Signals for aromatic protons (approx. 7.0-8.0 ppm), signals for isobutoxy group (-CH₂- approx. 3.8-4.0 ppm; -CH- approx. 2.0-2.2 ppm; -CH₃ approx. 1.0 ppm).
¹³C NMR Signals for aromatic carbons (approx. 110-160 ppm), two distinct nitrile carbons (approx. 115-120 ppm), signals for isobutoxy group carbons.
IR Spectroscopy Strong C≡N stretching band around 2230 cm⁻¹, C-O-C stretching bands, C-H stretching bands for aromatic and aliphatic groups.
Mass Spectrometry A molecular ion peak corresponding to the exact molecular weight of the compound.

Reaction Kinetics and Thermodynamic Control in Synthesis

The synthesis of substituted benzamides can sometimes involve competing reaction pathways, leading to different products or isomers. The distribution of these products is governed by the principles of kinetic and thermodynamic control.

Kinetic Control: At lower reaction temperatures, the product that is formed fastest (i.e., the one with the lowest activation energy) will be the major product. This is known as the kinetic product. The reaction is essentially irreversible under these conditions.

Thermodynamic Control: At higher temperatures, the reactions may become reversible. This allows an equilibrium to be established, and the major product will be the most stable one (the one with the lowest Gibbs free energy), known as the thermodynamic product.

In the synthesis of this compound, reaction conditions such as temperature, solvent, and catalyst can be manipulated to favor the desired product over potential side-products. For example, if a competing side reaction has a lower activation energy but leads to a less stable product, running the reaction at a higher temperature for a longer duration could favor the formation of the more stable, desired this compound.

The following table provides a hypothetical example of how reaction conditions could influence the product ratio in a reaction where a kinetic and a thermodynamic product can be formed.

ParameterConditionPredominant ProductRationale
Temperature Low (e.g., 0 °C)Kinetic ProductThe reaction pathway with the lower activation energy is favored. The reverse reaction is too slow to allow for equilibrium.
Temperature High (e.g., 100 °C)Thermodynamic ProductSufficient energy is available to overcome the activation barriers for both forward and reverse reactions, allowing the system to reach equilibrium and favor the most stable product.
Reaction Time ShortKinetic ProductThe product that forms fastest will be present in a higher concentration initially.
Reaction Time LongThermodynamic ProductGiven sufficient time, especially at higher temperatures, the initial kinetic product can revert to the starting materials and then form the more stable thermodynamic product.

By carefully selecting the reaction conditions, chemists can control the outcome of the synthesis to maximize the yield and purity of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations can elucidate electronic properties, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-(2-Methylpropoxy)benzamide. DFT calculations can determine various molecular properties, including the energies of the frontier molecular orbitals and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.netmdpi.com For benzamide (B126) and its derivatives, the HOMO-LUMO gap is typically around 5.5-5.6 eV, indicating significant stability. researchgate.netresearchgate.net

The molecular electrostatic potential (MEP) surface is another valuable property derived from DFT calculations. It maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules and for understanding non-covalent interactions. researchgate.net

Table 1: Representative Electronic Properties Calculated using DFT
ParameterTypical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.9 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.6 eVRelates to chemical stability and reactivity researchgate.net
Dipole Moment~3.5 DMeasures the molecule's overall polarity

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods are generally more computationally demanding than DFT but can provide highly accurate predictions for molecular properties. nih.gov

For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be employed to obtain benchmark values for its geometry, interaction energies, and electronic properties. These high-accuracy calculations are particularly useful for validating results from less computationally expensive methods like DFT and for studying systems where electron correlation effects are especially important. nih.gov

Computational methods are instrumental in predicting and interpreting spectroscopic data. DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting NMR chemical shifts with reasonable accuracy. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. This predictive power is invaluable for confirming molecular structures and assigning experimental signals. nih.gov Recent advancements integrating DFT with machine learning have further improved the accuracy of these predictions. nih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computations determine the normal modes of vibration for the molecule, and the resulting frequencies can be compared with experimental FTIR and FT-Raman spectra to identify characteristic functional group vibrations and confirm the molecule's structural features. researchgate.netresearchgate.net

Table 2: Representative Predicted ¹³C NMR Chemical Shifts (ppm)
Carbon AtomPredicted Chemical Shift (ppm)
C=O (Amide)168 - 172
C-O (Aromatic)155 - 160
C (Aromatic, unsubstituted)115 - 135
C-O (Aliphatic, -CH₂-)70 - 75
CH (Aliphatic)28 - 32
CH₃ (Aliphatic)18 - 22

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation.

Conformational analysis involves identifying all possible low-energy spatial arrangements (conformers) of a molecule. For this compound, the key sources of flexibility are the rotation around the C-O bond of the ether linkage and the C-C bond of the benzamide group.

Computational mapping of the conformational space is typically performed by systematically rotating key dihedral angles and calculating the energy of the resulting structure. This process, known as a potential energy surface (PES) scan, helps to identify the energy minima, which correspond to stable conformers, and the energy barriers that separate them. researchgate.net

For this compound, important dihedral angles would include:

C(aromatic)-C(aromatic)-O-C(isobutyl): Defines the orientation of the isobutoxy group relative to the benzene (B151609) ring.

O=C-C(aromatic)-C(aromatic): Defines the orientation of the amide group relative to the benzene ring.

Analysis of these angles helps to rationalize the preferred three-dimensional structure, which is often a balance between steric hindrance and electronic effects like conjugation.

Table 3: Hypothetical Potential Energy Scan for the C-C-O-C Dihedral Angle
Dihedral Angle (°)Relative Energy (kcal/mol)Comment
0+5.0Eclipsed, high steric strain
60+1.5Gauche conformation
120+4.5Eclipsed conformation
1800.0Anti conformation, lowest energy (most stable)

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the dynamic nature of molecules, such as this compound, at an atomic level.

Conformational Dynamics and Flexibility in Solution

An MD simulation of this compound in a solvent would reveal its conformational landscape. The molecule's flexibility arises from the rotation around its single bonds, particularly within the 2-methylpropoxy group and its connection to the benzamide ring. By simulating the molecule's movements over time, one could identify the most stable conformations and the energy barriers between them. This analysis would involve tracking dihedral angles and calculating the root-mean-square deviation (RMSD) to quantify conformational changes.

Reactivity and Mechanistic Predictions

Computational chemistry offers tools to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions. These methods are based on the principles of quantum mechanics.

Theoretical Descriptors of Chemical Reactivity (e.g., Fukui functions)

Fukui functions are a concept within Density Functional Theory (DFT) that help in predicting the most likely sites for nucleophilic and electrophilic attack on a molecule. For this compound, calculating the Fukui functions would involve determining the electron density of the neutral molecule, as well as its cationic and anionic forms. This analysis would identify which atoms in the molecule are most susceptible to losing or gaining an electron, thus providing a quantitative measure of local reactivity.

Activation Strain Model for Reaction Mechanism Elucidation

The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful tool for analyzing the activation barriers of chemical reactions. It deconstructs the energy of a reaction along the reaction coordinate into two components: the strain energy, which is the energy required to distort the reactants into their transition-state geometries, and the interaction energy, which is the actual interaction between the distorted reactants. Applying this model to a reaction involving this compound would provide a detailed understanding of the factors that control the reaction's feasibility and rate.

Chemical Reactivity and Mechanistic Studies

Fundamental Reaction Types of the Benzamide (B126) Moiety

The benzamide functional group is a versatile platform for a range of chemical transformations, including hydrolysis, oxidation, reduction, and substitution reactions. The specific nature of the 3-(2-methylpropoxy) substituent, being an electron-donating group, can modulate the reactivity of the aromatic ring in these processes.

Amide hydrolysis is a fundamental reaction that leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine or ammonia (B1221849). This process can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, and water, 3-(2-Methylpropoxy)benzamide can be hydrolyzed to 3-(2-methylpropoxy)benzoic acid and the corresponding ammonium salt. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. prezi.com This is followed by the formation of a tetrahedral intermediate, which then breaks down to release the carboxylic acid and ammonia. prezi.com

Basic-Catalyzed Hydrolysis: Under basic conditions, for instance, with sodium hydroxide, the hydrolysis of this compound yields the sodium salt of 3-(2-methylpropoxy)benzoic acid and ammonia. libretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the amide anion, which subsequently abstracts a proton from the newly formed carboxylic acid.

Enzymatic Hydrolysis: While specific enzymatic hydrolysis of this compound is not extensively documented, amide bonds, in general, are susceptible to cleavage by various enzymes such as proteases and amidases. libretexts.orgresearchgate.net These biocatalysts offer high selectivity and operate under mild conditions. The mechanism of enzymatic amide hydrolysis often involves the formation of an acyl-enzyme intermediate through nucleophilic attack by an active site residue (e.g., serine or cysteine) on the amide carbonyl. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. nih.gov The specific recognition and binding of the this compound substrate by an enzyme's active site would be crucial for efficient catalysis.

Table 1: Conditions and Products of this compound Hydrolysis
ConditionCatalyst/ReagentProducts
AcidicHCl, H₂O3-(2-Methylpropoxy)benzoic acid and Ammonium chloride
BasicNaOH, H₂OSodium 3-(2-methylpropoxy)benzoate and Ammonia
EnzymaticAmidases/Proteases3-(2-Methylpropoxy)benzoic acid and Ammonia

The benzamide moiety can undergo both oxidation and reduction, targeting either the amide group or the aromatic ring.

Oxidation Reactions: The oxidation of benzamides can be challenging due to the stability of the amide bond. However, under specific conditions, oxidative transformations can occur. For instance, certain oxidizing agents like iodosobenzene diacetate (PhI(OAc)₂) can mediate the oxidation of substituted benzamides. researchgate.net Photocatalytic dehydrogenative oxidation/amination of 2-alkyl benzamides has also been reported, suggesting that the benzamide core can be modified under oxidative conditions. rsc.org For this compound, oxidation would likely target the aromatic ring or the benzylic position of the substituent if one were present, rather than the amide group itself under typical conditions.

Reduction Reactions: The reduction of amides is a common transformation that can lead to either amines or alcohols, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide group of this compound to an amine, yielding 3-(2-methylpropoxy)benzylamine. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-containing species to form an iminium ion intermediate, which is then further reduced to the amine. libretexts.orgchemistrysteps.com

Reduction to Alcohols: More recently, methods have been developed for the chemoselective reduction of amides to alcohols. For example, using samarium(II) iodide (SmI₂) in the presence of an amine and water allows for the direct reduction of amides to their corresponding alcohols. acs.orgnih.gov This would convert this compound to 3-(2-methylpropoxy)benzyl alcohol. This transformation proceeds with high selectivity for C-N bond cleavage. nih.gov

Table 2: Products of Oxidation and Reduction Reactions of this compound
ReactionReagentMajor Product
Oxidation (Aromatic Ring)Strong oxidizing agentsOxidized aromatic derivatives
Reduction to AmineLiAlH₄3-(2-Methylpropoxy)benzylamine
Reduction to AlcoholSmI₂/amine/H₂O3-(2-Methylpropoxy)benzyl alcohol

Substitution on the Aromatic Ring: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The 3-(2-methylpropoxy) group is an ortho, para-directing and activating group due to the electron-donating nature of the ether oxygen. Conversely, the benzamide group is a meta-directing and deactivating group. The interplay of these two substituents will govern the position of incoming electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. quora.com

The aromatic ring can also undergo nucleophilic aromatic substitution if a suitable leaving group is present on the ring and it is activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org However, for this compound, which has an electron-donating substituent, this reaction is less likely unless further modifications are made to the aromatic ring.

Substitution on the Amide Nitrogen: The hydrogen atoms on the amide nitrogen can be substituted. For instance, N-alkylation or N-arylation can be achieved under appropriate conditions, often involving a strong base to deprotonate the nitrogen followed by reaction with an alkyl or aryl halide. Palladium-catalyzed amination reactions of aryl halides with amides are a well-established method for forming C-N bonds. nih.govorganic-chemistry.orgberkeley.edusemanticscholar.orgresearchgate.net

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of these reactions is crucial for controlling reaction outcomes and designing new synthetic routes.

The study of reaction intermediates and transition states provides deep insight into reaction mechanisms.

Enzymatic Reactions: In enzymatic catalysis, the concept of a transition-state analog is pivotal. nih.gov These are stable molecules that mimic the geometry and electronic properties of the unstable transition state of a reaction. youtube.com By binding tightly to the enzyme's active site, they can act as potent inhibitors. youtube.com For amide hydrolysis, transition-state analogs often feature a tetrahedral carbon or phosphorus atom to mimic the tetrahedral intermediate. youtube.com

Transition metals, particularly palladium and rhodium, have emerged as powerful catalysts for a variety of transformations involving benzamides.

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in mediating C-H activation reactions. nih.gov For benzamides, the amide group can act as a directing group, guiding the catalyst to activate a C-H bond at the ortho position of the aromatic ring. This allows for the subsequent functionalization of the C-H bond, such as in the synthesis of isoquinolones through the reaction of benzamides with alkynes. nih.gov The mechanism is proposed to involve the formation of a five-membered rhodacycle intermediate . nih.gov Density functional theory (DFT) calculations have been used to investigate the mechanistic details of these reactions, including the formation of seven-membered rhodacycles and their subsequent transformations. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides with amides. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the deprotonated amide, and finally, reductive elimination to form the N-aryl amide and regenerate the Pd(0) catalyst. The mechanism of palladium-catalyzed C(sp³)–H bond activation of N-methyl groups in benzamide derivatives has also been investigated, proceeding through dinuclear palladacycle intermediates. acs.org

Table 3: Key Intermediates in Benzamide Reactions
Reaction TypeKey Intermediate/ConceptDescription
Acid/Base HydrolysisTetrahedral IntermediateA short-lived species with a tetrahedral carbon atom formed by nucleophilic attack on the carbonyl carbon.
Enzymatic HydrolysisTransition-State AnalogA stable molecule that mimics the transition state of the enzymatic reaction, often acting as an inhibitor. nih.gov
Rhodium-Catalyzed C-H ActivationRhodacycle IntermediateA cyclic organometallic compound containing a rhodium-carbon bond, formed via directed C-H activation. nih.gov
Palladium-Catalyzed AminationPalladacycle IntermediateA cyclic organopalladium compound that can be a key intermediate in C-H activation and cross-coupling reactions. acs.org

Role as a Reactant or Intermediate in Diverse Organic Syntheses

This compound possesses several reactive sites that allow it to serve as a versatile reactant or intermediate in a variety of organic transformations. The primary loci of reactivity are the amide functionality, the aromatic ring, and the isobutoxy group.

The amide group can undergo several characteristic reactions:

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-(2-methylpropoxy)benzoic acid and ammonia. This reaction is fundamental for the conversion of amides back to their corresponding carboxylic acids.

Dehydration: Treatment with strong dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), can convert the primary amide to the corresponding nitrile, 3-(2-methylpropoxy)benzonitrile.

Hofmann Rearrangement: In the presence of a strong base and a halogen (e.g., bromine in sodium hydroxide), the primary amide can undergo Hofmann rearrangement to form 3-(2-methylpropoxy)aniline. This reaction provides a route to anilines from benzamides.

Reduction: The amide can be reduced to the corresponding amine, [3-(2-methylpropoxy)phenyl]methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating 3-(2-methylpropoxy) group. This substituent directs incoming electrophiles primarily to the ortho and para positions relative to itself (positions 2, 4, and 6). However, the amide group is a meta-directing deactivator. The interplay of these two groups will govern the regioselectivity of substitution reactions. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions can be complicated by the presence of the amide group.

The isobutoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding phenol, 3-hydroxybenzamide.

Below is a table summarizing the potential synthetic transformations of this compound.

Reaction TypeReagents and ConditionsProduct Type
Amide Reactions
Hydrolysis (Acidic)H₃O⁺, heat3-(2-Methylpropoxy)benzoic acid
Hydrolysis (Basic)NaOH, H₂O, heatSodium 3-(2-methylpropoxy)benzoate
DehydrationP₂O₅ or SOCl₂, heat3-(2-Methylpropoxy)benzonitrile
Hofmann RearrangementBr₂, NaOH, H₂O3-(2-Methylpropoxy)aniline
ReductionLiAlH₄, then H₂O[3-(2-Methylpropoxy)phenyl]methanamine
Aromatic Ring Reactions
Electrophilic SubstitutionElectrophile (e.g., Br₂, HNO₃)Substituted this compound
Ether Cleavage
Ether CleavageHBr or HI, heat3-Hydroxybenzamide

Photochemical and Electrochemical Reactivity

Specific experimental data on the photochemical and electrochemical reactivity of this compound is scarce. However, predictions can be made based on the behavior of related aromatic amides and alkoxy-substituted benzene derivatives.

Photochemical Reactivity:

Aromatic amides are generally stable to photolysis. The benzamide chromophore absorbs UV light, but this energy is often dissipated without leading to chemical reaction. However, in the presence of photosensitizers or under high-energy UV irradiation, photochemical transformations can occur. Potential photochemical reactions could involve:

Photo-Fries Rearrangement: While less common for amides compared to esters, migration of the acyl group to the aromatic ring is a possibility, which would lead to amino-ketone derivatives.

Photohydrolysis: The rate of hydrolysis of the amide bond might be enhanced by UV irradiation.

Reactions involving the alkoxy group: The isobutoxy group could potentially undergo photo-oxidation or cleavage, leading to the formation of radicals and subsequent degradation products. Studies on the photodegradation of pesticides containing benzamide and alkoxy moieties indicate that such pathways are plausible, often initiated by reaction with photochemically generated reactive species like hydroxyl radicals.

Electrochemical Reactivity:

The electrochemical behavior of this compound would be influenced by both the amide and the alkoxy-substituted aromatic ring.

Oxidation: The aromatic ring, being activated by the electron-donating alkoxy group, is susceptible to electrochemical oxidation. This would likely lead to the formation of a radical cation, which could then undergo further reactions such as polymerization or reaction with nucleophiles present in the medium. The amide group itself is generally difficult to oxidize directly.

Reduction: The benzamide group can be electrochemically reduced. This typically occurs at the carbonyl group and can lead to the formation of the corresponding alcohol or amine, depending on the electrode material and reaction conditions. The reduction potential would be influenced by the electronic nature of the substituents on the aromatic ring.

The following table summarizes the potential photochemical and electrochemical reactions.

Reactivity TypeConditionsPotential Products/Intermediates
Photochemical UV irradiationIsomeric amino-ketones, 3-hydroxybenzamide, degradation products
Electrochemical
OxidationAnodic potentialRadical cation, polymeric films, oxidized derivatives
ReductionCathodic potential[3-(2-Methylpropoxy)phenyl]methanol, [3-(2-Methylpropoxy)phenyl]methanamine

It is important to reiterate that the specific pathways and products for the photochemical and electrochemical reactions of this compound would require dedicated experimental investigation.

Structure Property and Structure Activity Relationships Sar in Chemical Research

Influence of 2-Methylpropoxy Group on Molecular Properties

Conformational Preferences and Steric Effects

The 2-methylpropoxy group is characterized by its bulk and conformational flexibility. Unlike a simple methoxy group, the isobutyl chain can rotate around the oxygen-carbon and carbon-carbon single bonds, allowing it to adopt various spatial orientations relative to the plane of the benzene (B151609) ring. This rotation is, however, constrained by potential steric clashes with adjacent atoms.

The steric bulk of the 2-methylpropoxy group can influence the conformation of the adjacent amide moiety. While not directly ortho to the amide, its presence at the meta-position can still create a steric field that may affect the preferred dihedral angle between the plane of the aromatic ring and the amide group. In related alkoxybenzamides, a notable dihedral angle between the amide group and the phenyl ring has been observed, suggesting that coplanarity is not always the most stable conformation. The size of the 2-methylpropoxy group can also sterically hinder the approach of reactants to the adjacent ortho positions (positions 2 and 4 on the ring), potentially influencing the regioselectivity of aromatic substitution reactions.

Electronic Effects on Aromatic Ring Reactivity

Substituents on a benzene ring modulate its reactivity, particularly in electrophilic aromatic substitution reactions, by altering the electron density of the ring. This is achieved through a combination of inductive and resonance effects.

2-Methylpropoxy Group : As an alkoxy group, it exerts two opposing electronic effects:

Resonance Effect (+R) : The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.

Inductive Effect (-I) : Oxygen is more electronegative than carbon, causing it to withdraw electron density from the benzene ring through the sigma bond.

Carboxamide Group (-CONH₂) : This group is deactivating.

Resonance Effect (-R) : The carbonyl group is a strong π-electron acceptor and can withdraw electron density from the ring.

Inductive Effect (-I) : The electronegative oxygen and nitrogen atoms pull electron density away from the ring through the sigma bond.

In 3-(2-Methylpropoxy)benzamide, these groups have competing influences. The 2-methylpropoxy group at the meta-position activates the ring, directing incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6). Conversely, the amide group at position 1 deactivates the ring and is a meta-director (to positions 3 and 5). The ultimate outcome of an electrophilic substitution reaction depends on the reaction conditions and the interplay of these reinforcing and antagonistic directing effects.

Modulating Reactivity through Substituent Effects

To quantify the influence of substituents on reaction rates and equilibria, physical organic chemistry employs linear free-energy relationships (LFERs), such as the Hammett and Taft equations.

Hammett and Taft Analyses for Aromatic Substitutions

The Hammett equation (log(k/k₀) = σρ) provides a quantitative measure of the electronic effect of a meta or para substituent on a reaction. The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of the group, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

For this compound, the key substituents are the 2-methylpropoxy group (-OCH₂(CH(CH₃)₂)) at the meta-position and the carboxamide group (-CONH₂).

The Taft equation extends this analysis to aliphatic systems and, crucially, separates electronic effects (σ*) from steric effects (Es). The steric parameter, Es, is particularly relevant for the bulky 2-methylpropoxy group. A more negative Es value indicates greater steric hindrance.

Substituent GroupParameterValueEffect
-OCH₃ (as proxy for 2-Methylpropoxy)σmeta+0.12Inductively Electron-Withdrawing
σpara-0.27Resonantly Electron-Donating
-CONH₂σmeta+0.28Electron-Withdrawing
-CH₂CH(CH₃)₂ (isobutyl)Es (Taft Steric)-0.93Significant Steric Hindrance

Data sourced from established physical organic chemistry databases. The σ value for the 2-methylpropoxy group is approximated by that of the methoxy group for electronic comparison.

Steric and Electronic Parameters in Quantitative Structure-Activity Relationships (QSAR) for Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity of a chemical based on its structural properties, known as molecular descriptors. For this compound, a QSAR model aiming to predict its interaction with a target system would incorporate descriptors that quantify its key steric and electronic features.

Relevant descriptors for this molecule would include:

Electronic Descriptors : These quantify the electron distribution. Examples include Hammett constants (σ), dipole moment, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). slideshare.net

Steric Descriptors : These describe the size and shape of the molecule. Taft's Es parameter is a classic example. Others include molar refractivity (MR), which relates to molecular volume, and Verloop steric parameters (L, B1, B5), which are calculated from geometry.

Descriptor TypeExample ParameterRelevance for this compound
ElectronicHammett Constant (σ)Quantifies the electron-donating/withdrawing effect of substituents on the aromatic ring.
StericTaft Steric Parameter (Es)Measures the steric bulk of the 2-methylpropoxy group, influencing binding pocket fit.
Steric/VolumeMolar Refractivity (MR)Relates to the volume and polarizability of the molecule, affecting van der Waals interactions.
HydrophobiclogPDescribes the molecule's partitioning between aqueous and lipid phases, crucial for membrane passage and hydrophobic interactions.
TopologicalMolecular Connectivity IndicesEncodes information about the size, branching, and shape of the molecule based on its graph representation. slideshare.net

These parameters allow for the development of mathematical models that correlate the structure of benzamide (B126) derivatives with their chemical or biological activities. slideshare.net

Molecular Recognition and Interaction Profiles (non-clinical focus)

Molecular recognition refers to the specific, non-covalent binding of one molecule to another. The structure of this compound enables it to participate in a variety of non-covalent interactions that are fundamental to its behavior in a chemical system.

The potential interaction profile includes:

Hydrogen Bonding : The amide group is a classic hydrogen bond motif. The N-H protons can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The ether oxygen of the 2-methylpropoxy group can also act as a weak hydrogen bond acceptor.

π-Interactions : The electron-rich aromatic ring can engage in several types of π-interactions. These include π-π stacking with other aromatic rings and cation-π interactions, where the face of the π-system interacts favorably with a cation.

Hydrophobic Interactions : The nonpolar isobutyl chain of the 2-methylpropoxy group creates a significant hydrophobic region on the molecule. This region can engage in favorable van der Waals interactions with other nonpolar groups, driving association in aqueous environments.

Dipole-Dipole Interactions : The molecule possesses a significant dipole moment due to its polar amide and ether functional groups, allowing for electrostatic interactions with other polar molecules.

Molecular FeaturePotential Non-Covalent InteractionRole
Amide N-HHydrogen BondingDonor
Amide C=OHydrogen BondingAcceptor
Ether OxygenHydrogen BondingWeak Acceptor
Aromatic Ringπ-π Stacking, Cation-ππ-System Interaction
2-Methylpropoxy Alkyl ChainHydrophobic / van der WaalsNonpolar Interaction

These varied interaction capabilities allow this compound to recognize and bind to complementary surfaces, a key principle in supramolecular chemistry and materials science.

Ligand Binding Studies with Purified Biomolecules (e.g., enzymes, receptors)

There are no published studies detailing the binding of this compound to any purified biological targets such as enzymes or receptors. Ligand binding assays are fundamental in determining the specific proteins a compound interacts with, thereby providing insights into its potential mechanism of action. The absence of such data for this compound means its molecular targets remain unknown.

Quantitative Characterization of Binding Affinities and Kinetics (e.g., IC50 values in biochemical assays)

Quantitative measures of a compound's binding affinity, such as the half-maximal inhibitory concentration (IC50), are critical for understanding its potency. There is no publicly accessible data reporting the IC50 values or other binding affinity constants for this compound in any biochemical assays.

Molecular Docking and Simulation Studies of Binding Modes

Computational methods like molecular docking and simulation are often used to predict and analyze how a ligand might bind to a protein's active site. A search of the scientific literature yielded no molecular docking or simulation studies specifically involving this compound. Such studies would theoretically provide valuable information on its potential binding orientation, interaction energies, and the key amino acid residues involved in its binding.

Stereochemical Implications in Molecular Interactions

The three-dimensional arrangement of atoms in a molecule (stereochemistry) can have a profound impact on its interaction with biological targets. However, as there are no binding studies for this compound, the influence of its stereoisomers, if any, on molecular interactions has not been investigated or reported.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methylpropoxy)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-hydroxybenzamide with 2-methylpropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) via nucleophilic substitution. Optimization includes:
  • Temperature control (60–80°C) to balance reaction rate and side-product formation .
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Confirmation : Combine NMR (¹H/¹³C) to identify substitution patterns (e.g., δ ~4.2 ppm for -OCH₂- protons) and FT-IR for amide C=O stretching (~1650 cm⁻¹) .
  • Physicochemical Analysis :
  • Melting point: Differential scanning calorimetry (DSC) under nitrogen.
  • Solubility: Use shake-flask method in PBS (pH 7.4) and logP determination via HPLC .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against PARP-1/2 using fluorescence-based NAD⁺ depletion assays .
  • Cellular Activity : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .
  • Target Engagement : Radioligand binding assays for CNS targets (e.g., serotonin receptors) given structural analogs like pimavanserin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in PARP inhibition assays) and validate protocols (e.g., buffer pH, ATP concentration) .
  • Structural Profiling : Use X-ray crystallography or molecular docking to identify binding mode variations (e.g., trifluoromethyl vs. methoxy substituent effects) .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

Q. What strategies enhance selectivity of this compound analogs for specific biological targets (e.g., DDR1 vs. DDR2 kinases)?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., imidazo[1,2-a]pyrazine) to exploit hydrophobic pockets in DDR1’s catalytic domain .
  • Computational Design : Apply free-energy perturbation (FEP) simulations to predict binding affinity changes for DDR1/DDR2 .
  • Selectivity Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. How can AI-driven synthesis planning improve the efficiency of generating this compound derivatives?

  • Methodological Answer :
  • Retrosynthesis Tools : Employ platforms like Pistachio or Reaxys to prioritize routes with minimal steps and high atom economy .
  • Reaction Condition Prediction : Machine learning models (e.g., ASKCOS) can suggest optimal catalysts/solvents for C–O bond formation .
  • High-Throughput Experimentation : Automate parallel synthesis in microreactors to explore substituent effects (e.g., nitro, halogen) .

Q. What analytical techniques are critical for detecting and quantifying degradation products of this compound under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • Detection : LC-MS/MS with C18 columns (gradient: 0.1% formic acid in water/acetonitrile) to identify hydrolysis products (e.g., 3-hydroxybenzamide) .
  • Quantification : Use external calibration curves with deuterated internal standards for accurate mass balance .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.